molecular formula C12H12O B13428798 1-(1-Ethynylcyclopropyl)-4-methoxybenzene

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

Cat. No.: B13428798
M. Wt: 172.22 g/mol
InChI Key: MLOIHNURQHFKOF-UHFFFAOYSA-N
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Description

1-(1-Ethynylcyclopropyl)-4-methoxybenzene is an organic compound characterized by the presence of a cyclopropyl group attached to a benzene ring, with an ethynyl group and a methoxy group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for cyclopropane synthesis is the reaction of carbenes with alkenes or cycloalkenes . Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide. The detailed mechanism involves the deprotonation of chloroform to generate trichloromethanide anion, which expels a chloride anion to form dichlorocarbene .

Industrial Production Methods

Industrial production methods for 1-(1-Ethynylcyclopropyl)-4-methoxybenzene may involve large-scale synthesis using similar carbene reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethynylcyclopropyl)-4-methoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-(1-Ethynylcyclopropyl)-4-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethynylcyclopropyl)-4-methoxybenzene involves its interaction with molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with other molecules. The ethynyl and methoxy groups can participate in various chemical reactions, influencing the compound’s overall behavior.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-(1-ethynylcyclopropyl)-4-methoxybenzene

InChI

InChI=1S/C12H12O/c1-3-12(8-9-12)10-4-6-11(13-2)7-5-10/h1,4-7H,8-9H2,2H3

InChI Key

MLOIHNURQHFKOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C#C

Origin of Product

United States

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